![molecular formula C25H50 B1266053 Nonadecylcyclohexane CAS No. 22349-03-7](/img/structure/B1266053.png)
Nonadecylcyclohexane
Overview
Description
Synthesis Analysis
The synthesis of Nonadecylcyclohexane and related compounds involves complex organic reactions. For example, derivatives of bicyclo[3.3.1]nonane, which share structural similarities with this compound, can be synthesized from readily available precursors through reactions that involve multiple steps, including cyclization and functionalization processes (Stončius et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexane core with a nonadecyl side chain. The structure of related compounds, such as certain derivatives of bicyclo[3.3.1]nonane, has been elucidated using X-ray diffraction analysis, revealing detailed geometric and chiroptical properties (Stončius et al., 2015).
Chemical Reactions and Properties
This compound and its analogs undergo various chemical reactions that are influenced by their molecular structure. For example, the synthesis of polysubstituted bicyclo[3.3.1]nonane-3,7-diones involves oxidation and double-Michael-addition reactions, showcasing the reactivity of the cyclohexane ring and its substituents (Camps et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as its melting and crystallization temperatures, can be studied using techniques like X-ray scattering and differential scanning calorimetry (DSC). A transient mesophase has been observed in the crystallization process of similar alkanes, which plays a significant role in their phase transition behavior (Sirota et al., 2000).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by its structural characteristics. Studies on related bicyclic compounds have revealed insights into their reactivity patterns, stereochemistry, and potential applications in synthesis (Butkus, 2002).
Scientific Research Applications
1. Crystallization Kinetics and Mesophase Formation
Nonadecylcyclohexane displays interesting kinetics of crystallization, evident from studies using x-ray scattering, differential scanning calorimetry (DSC), and optical microscopy. It forms a transient mesophase during crystallization, which has slower kinetics for conversion to the stable phase. This mesophase shows unique properties, like being a two-dimensional Ising-like glass at low temperatures, and is useful for understanding the crystallization processes in asymmetric alkanes (Sirota, Herhold, & Varma-Nair, 2000).
2. Thermal Analysis in Binary Mixtures
Research involving differential scanning calorimetry (DSC) of this compound in binary mixtures with other alkylcyclohexanes aids in understanding solid-solid interactions. These studies help construct phase diagrams and characterize metastable phases in the mixtures, providing insights into material properties and phase transitions relevant in materials science (Young, Dollimore, & Schall, 2000).
3. Solvent Migration in Paraffin Deposits
Investigations into solvent migration in paraffin deposits, specifically focusing on nonadecylcylohexane and octane, contribute to understanding the aging of paraffin deposits in crude oil pipelines. Such research is significant for industries dealing with hydrocarbon processing and transportation (Cordoba & Schall, 2001).
4. Application in Synthesis of Heteroanalogues
This compound-related compounds, particularly its heteroanalogues, have been studied for their use as physiologically active substances and intermediates in organic synthesis. They serve as convenient models for stereochemical and conformational studies, with applications in the synthesis of complex organic molecules (Zefirov & Rogozina, 1973).
5. Catalysis in Methylcyclohexane Dehydrogenation
Research on methylcyclohexane, closely related to this compound, involves its use in hydrogen energy carriers. Studies on the catalytic dehydrogenation of methylcyclohexane are pivotal for the development of efficient hydrogen storage and transportation systems, indicating potential applications of this compound in similar contexts (Meng et al., 2021).
6. Analytical Profiles in Biological Matrices
While not directly related to this compound, studies on the analytical profiles of similar compounds in biological matrices contribute to the broader understanding of the analytical chemistry and bioactivity of cyclohexane derivatives. Such research could be extrapolated to understand the behavior of this compound in similar settings (De Paoli et al., 2013).
Safety and Hazards
properties
IUPAC Name |
nonadecylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPTBVYGTYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176882 | |
Record name | Nonadecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22349-03-7 | |
Record name | Nonadecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22349-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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